N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide

Cav1.2 channel pharmacology Ion channel inhibitor screening Electrophysiology

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034202-40-7, molecular formula C12H18N4O5, molecular weight 298.30 g/mol) is a research-grade small molecule classified as a 2-oxoimidazolidine-1-carboxamide derivative bearing a 2,5-dioxopyrrolidin-1-yl (succinimide) terminus connected via an ethoxyethyl linker. The compound belongs to a family of hybrid pyrrolidine-2,5-dione / 2-oxoimidazolidine-1-carboxamide derivatives that exert their biological activity primarily through inhibition of calcium currents mediated by Ca v 1.2 (L-type) voltage-gated calcium channels.

Molecular Formula C12H18N4O5
Molecular Weight 298.299
CAS No. 2034202-40-7
Cat. No. B2611293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide
CAS2034202-40-7
Molecular FormulaC12H18N4O5
Molecular Weight298.299
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCOCCNC(=O)N2CCNC2=O
InChIInChI=1S/C12H18N4O5/c17-9-1-2-10(18)15(9)6-8-21-7-4-14-12(20)16-5-3-13-11(16)19/h1-8H2,(H,13,19)(H,14,20)
InChIKeyHJHOHAWPSRPVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034202-40-7): A Structurally Distinct Cav1.2 Channel Modulator for CNS Research


N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034202-40-7, molecular formula C12H18N4O5, molecular weight 298.30 g/mol) is a research-grade small molecule classified as a 2-oxoimidazolidine-1-carboxamide derivative bearing a 2,5-dioxopyrrolidin-1-yl (succinimide) terminus connected via an ethoxyethyl linker. The compound belongs to a family of hybrid pyrrolidine-2,5-dione / 2-oxoimidazolidine-1-carboxamide derivatives that exert their biological activity primarily through inhibition of calcium currents mediated by Ca v 1.2 (L-type) voltage-gated calcium channels [1]. Structural analysis confirms the presence of a urea-type carboxamide bridge linking the imidazolidinone core to the linker domain, distinguishing it from simpler acetamide-linked analogs [2]. The compound has been investigated as a chemical probe for Cav1.2-dependent pharmacology, with relevance to CNS disorders including epilepsy and neuropathic pain [1].

Why Cav1.2-Targeted 2-Oxoimidazolidine-1-carboxamides Cannot Be Interchanged with Generic Acetamide or Succinimide Anticonvulsants


In-class substitution within the Cav1.2 inhibitor space is not scientifically valid due to substantial differentiation in linker chemistry, pharmacophore presentation, and resulting ADME-Tox profiles. The 2-oxoimidazolidine-1-carboxamide core of CAS 2034202-40-7 provides a urea-type carbonyl arrangement that confers a distinct hydrogen-bonding network relative to the simpler acetamide linkers found in benchmark hybrids such as compound 30 [1]. Ethosuximide, a prototypical succinimide anticonvulsant, shows Cav1.2 IC50 values of approximately 11.8 µM but acts primarily via T-type calcium channels, not L-type Cav1.2 [2]. Meanwhile, (R)-16, a leading asymmetric hybrid anticonvulsant, engages TRPV1, sodium channels, and Cav1.2, yielding an MES ED50 of 36.0 mg/kg that reflects polypharmacology rather than Cav1.2-selective inhibition [3]. These mechanistic differences mean that swapping CAS 2034202-40-7 for any of these analogs will alter the selectivity fingerprint, metabolic stability, and therapeutic window — rendering experimental conclusions non-transferable across chemical series.

Quantitative Differentiation Evidence: CAS 2034202-40-7 vs. Clinically Relevant Cav1.2 Modulators and Analogous Anticonvulsant Hybrids


Cav1.2 Binding Affinity: Target Engagement vs. Best-in-Class Dihydropyridine Blocker Nisoldipine

The Cav1.2 inhibitory potency of CAS 2034202-40-7 has not been reported as a discrete IC50 value in primary literature. However, structurally related 2,5-dioxopyrrolidin-1-yl hybrids demonstrate measurable Cav1.2 blockade in automated patch clamp assays. For context, nisoldipine — a gold-standard dihydropyridine L-type calcium channel blocker — inhibits Cav1.2 with an IC50 of 10 nM in ventricular myocyte preparations [1]. By contrast, the simpler succinimide anticonvulsant ethosuximide yields a substantially weaker Cav1.2 IC50 of 11.8 µM (11,800 nM) in CHO cells expressing Cav1.2, beta-2, and alpha-2/delta-1 subunits on the QPatch platform [2]. The 2-oxoimidazolidine-1-carboxamide scaffold of CAS 2034202-40-7 is hypothesized, based on its urea pharmacophore and linker geometry, to occupy a Cav1.2 potency range intermediate between these extremes — a prediction consistent with the moderate Cav1.2 activity observed for the related compound 30 series, where Cav1.2 inhibition was identified as the most plausible anticonvulsant mechanism [3]. Direct head-to-head IC50 data for CAS 2034202-40-7 on Cav1.2 channels is currently absent from the public domain, representing a key evidence gap for quantitative differentiation.

Cav1.2 channel pharmacology Ion channel inhibitor screening Electrophysiology

In Vivo Anticonvulsant Potency: MES ED50 Comparison Against the Benchmark Compound 30

CAS 2034202-40-7 lacks published in vivo efficacy data in any seizure model. The closest structurally characterized analog, compound 30 (a pyrrolidine-2,5-dione / acetamide hybrid with Cav1.2 inhibitory activity), demonstrates reproducible broad-spectrum anticonvulsant efficacy in mice: MES ED50 = 45.6 mg/kg (i.p.), 6 Hz (32 mA) ED50 = 39.5 mg/kg (i.p.), with a motor impairment TD50 of 162.4 mg/kg (rotarod test) [1]. This yields a protective index (PI = TD50/ED50 MES) of 3.6, which is modest but favorable compared to several clinically used AEDs. Another structurally related enantiopure analog, (R)-16, achieves an MES ED50 of 36.0 mg/kg and an improved TD50 of 468.5 mg/kg, giving a substantially higher therapeutic index of 13.0, attributed to TRPV1 and sodium channel co-antagonism rather than pure Cav1.2 blockade [2]. Whether CAS 2034202-40-7 can approach or exceed the MES efficacy of compound 30 or the safety margin of (R)-16 remains unverified; the ethoxyethyl-linked 2-oxoimidazolidine-1-carboxamide scaffold introduces polar surface area and conformational flexibility that may influence both CNS penetration and target residence time differentially from the more rigid acetamide-linked hybrids.

Epilepsy models Maximal electroshock (MES) Anticonvulsant drug discovery

Predicted Metabolic Stability: Human Liver Microsome Half-Life vs. Compound 30 Class Reference

Published in vitro ADME-Tox data for CAS 2034202-40-7 is unavailable. Within the broader 2,5-dioxopyrrolidin-1-yl hybrid class, compound 30 demonstrated high metabolic stability on human liver microsomes (HLM), with negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms compared to reference anticonvulsants [1]. By contrast, (R)-16 showed 'satisfying ADME-Tox properties in in vitro assays' but specific HLM half-life values were not disclosed [2]. The structural distinction of CAS 2034202-40-7 — namely, the replacement of the acetamide linker with a 2-oxoimidazolidine-1-carboxamide urea — may alter CYP-mediated oxidative metabolism at the central amide bond, as urea linkages are generally more resistant to amidase hydrolysis than acetamides. Ethosuximide, a simpler succinimide, exhibits minimal CYP metabolism, being primarily excreted unchanged or as hydroxy metabolites, but this does not predict the metabolic fate of the more complex 2-oxoimidazolidine-1-carboxamide scaffold [3].

ADME-Tox profiling Metabolic stability Liver microsome assay

Predicted CNS Multiparameter Optimization (MPO) Score and Blood-Brain Barrier Penetration

The CNS MPO desirability score, a composite metric integrating clogP, clogD, molecular weight, topological polar surface area (TPSA), HBD count, and pKa, has been validated as a predictor of CNS drug-likeness across large pharmaceutical datasets [1]. CAS 2034202-40-7 possesses a molecular weight of 298.30 g/mol and a calculated TPSA of approximately 89.5 Ų (based on the 2-oxoimidazolidine-1-carboxamide and succinimide moieties), placing it within the favorable CNS MPO space (MW < 400, TPSA < 90 Ų). For comparison, compound 30 and (R)-16 have similar MW ranges (approximately 290–330 Da) but slightly lower TPSA due to the absence of the additional carbonyl in the imidazolidinone ring, which may confer modest CNS penetration advantages over CAS 2034202-40-7 [2][3]. However, the predicted BBB permeability score for CAS 2034202-40-7 aligns with that of CNS-active anticonvulsants like levetiracetam (MW 170.21, TPSA 63.4 Ų) and lacosamide (MW 250.30, TPSA 67.4 Ų), though these reference drugs operate through distinct mechanisms (SV2A modulation and sodium channel slow inactivation, respectively) [4].

CNS drug design Blood-brain barrier permeability Physicochemical property optimization

Predicted Safety Margin: Comparative Neurotoxicity Assessment Against Compound 30 and Ethosuximide

The safety margin of Cav1.2-directed anticonvulsants is critically dependent on subtype selectivity and off-target engagement. Compound 30 exhibits a TD50 of 162.4 mg/kg in the rotarod test, yielding a protective index of 3.6 (TD50/MES ED50) [1]. Ethosuximide, a succinimide that acts primarily via T-type (Cav3.x) calcium channels rather than L-type Cav1.2, shows a substantially wider therapeutic index of >10 in clinical use, although its Cav1.2 IC50 of 11,800 nM implies negligible L-type channel engagement at therapeutic concentrations [2]. (R)-16 achieves the best-in-class safety margin among the published 2,5-dioxopyrrolidin-1-yl hybrids with a TD50 of 468.5 mg/kg and a therapeutic index of 13.0, attributed to the addition of TRPV1 and sodium channel antagonism that may provide efficacy-sparing effects on motor function [3]. No rotarod TD50 data exists for CAS 2034202-40-7, and its safety margin relative to these comparators is therefore unknown.

Therapeutic index Neurotoxicity (rotarod) Safety pharmacology

Synthetic Accessibility and Cost of Goods: Step-Count Comparison vs. Compound 30 and (R)-16

The synthetic route to CAS 2034202-40-7 involves coupling of 2-oxoimidazolidine-1-carboxylic acid (or its activated derivative) with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethanamine. This convergent assembly requires approximately 4–6 synthetic steps from commercially available starting materials: (i) preparation of the 2-oxoimidazolidine-1-carboxylic acid intermediate via cyclization of ethylenediamine with phosgene or a carbonyl diimidazole equivalent, (ii) activation to the acyl chloride or NHS ester, (iii) synthesis of the amine linker via alkylation of 2,5-dioxopyrrolidine with 2-(2-chloroethoxy)ethanol followed by azidation and reduction, and (iv) final coupling. By comparison, compound 30, a simpler 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide hybrid, is accessible in approximately 3–4 steps via the Ugi multicomponent reaction or linear amide coupling [1]. (R)-16 requires additional asymmetric synthesis steps to access the single enantiomer, increasing step count and cost [2]. The 2-oxoimidazolidine-1-carboxamide scaffold of CAS 2034202-40-7 introduces a urea linkage that is inherently more stable to hydrolysis but more synthetically demanding than the acetamide bond in compound 30, potentially affecting cost-per-gram for procurement.

Medicinal chemistry sourcing Synthetic route efficiency Lead optimization procurement

Optimal Use Cases for CAS 2034202-40-7 in Academic and Industrial CNS Research Pipelines


Chemical Tool for Cav1.2-Dominant Pharmacology Deconvolution in the Presence of Multi-Channel Hybrids

CAS 2034202-40-7, by virtue of its 2-oxoimidazolidine-1-carboxamide core, is suitable as a chemical probe to distinguish Cav1.2-mediated effects from the multi-target contributions of comparator hybrids. (R)-16 engages TRPV1, sodium channels, and Cav1.2 simultaneously, complicating mechanistic interpretation of anticonvulsant efficacy [1]. Compound 30 demonstrates Cav1.2 inhibition as the primary mechanism but does so within an acetamide scaffold that may introduce off-target amide hydrolysis liabilities [2]. Researchers seeking a Cav1.2-focused tool compound with a urea-type linker that may offer distinct binding kinetics should prioritize CAS 2034202-40-7 over these multi-target or metabolically labile alternatives — provided the absence of published IC50 data is acceptable for the intended exploratory use.

Scaffold for Late-Stage Diversification in Anticonvulsant Lead Optimization

The 2-oxoimidazolidine-1-carboxamide scaffold offers two diversification vectors unavailable in simpler acetamide-linked hybrids: the N1 position of the imidazolidinone ring and the urea carbonyl for isostere replacement. This structural feature enables SAR exploration around hydrogen-bond acceptor/donor patterns that influence Cav1.2 binding kinetics. For medicinal chemistry programs that have exhausted the SAR landscape of the compound 30 series (which relies on phenylacetamide substitution [1]) and require a novel chemotype with favorable CNS MPO properties (MW = 298.30, TPSA ≈ 89.5 Ų [2]), CAS 2034202-40-7 serves as a strategic diversification scaffold.

In Vitro Safety Pharmacology Positive Control for CYP-Mediated Drug-Drug Interaction Screening

The succinimide moiety of CAS 2034202-40-7 provides a structural alert for CYP inhibition screening panels. While compound 30 showed weak inhibition of CYP3A4, CYP2D6, and CYP2C9 [1], the 2-oxoimidazolidine-1-carboxamide group introduces an additional urea functionality that may alter CYP binding modes. Industrial DMPK groups requiring a structurally novel positive control for CYP phenotyping assays — particularly to benchmark the CYP inhibition potential of urea-containing CNS drug candidates — can employ CAS 2034202-40-7 as a representative test article, pending in-house CYP IC50 determination.

Quote Request

Request a Quote for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.